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Compound of Interest

Compound Name: SPR inhibitor 3

Cat. No.: B610954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

SPR inhibitor 3 (SPRi3), a potent and selective inhibitor of Sepiapterin Reductase (SPR). The

information presented herein is intended to support further research and development of this

compound for potential therapeutic applications.

Core Quantitative Data
The following tables summarize the key quantitative data for SPRi3 from various in vitro and in

vivo preclinical studies.

Table 1: In Vitro Potency of SPRi3
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Assay Type
Target/Endpoi
nt

Species IC50 Reference

Cell-Free

Enzymatic Assay

Human

Sepiapterin

Reductase

(SPR)

Human 74 nM [1]

Cell-Based

Assay

Biopterin Level

Reduction
- 5.2 µM [1]

Cell-Based

Assay

SPR Activity in

Sensory Neurons
Mouse 0.45 µM [1]

Table 2: In Vivo Efficacy of SPRi3 in a Pain Model

Animal Model Dosing
Efficacy
Endpoint

Result Reference

Complete

Freund's

Adjuvant (CFA)-

Induced

Inflammatory

Pain

300 mg/kg i.p.

Reduction of

pain

hypersensitivity

Significant

reduction
[2]

Table 3: Pharmacokinetic Parameters of SPRi3 in Mice

Dosage
Route of
Administration

Time Point
Plasma
Concentration

Reference

300 mg/kg
Intraperitoneal

(i.p.)
1 hour ~40 µM [2]

Signaling Pathway and Mechanism of Action
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SPRi3 exerts its pharmacological effect by inhibiting Sepiapterin Reductase (SPR), a key

enzyme in the salvage pathway of tetrahydrobiopterin (BH4) synthesis. BH4 is an essential

cofactor for several enzymes, including nitric oxide synthase (NOS) and aromatic amino acid

hydroxylases. In pathological conditions such as neuropathic and inflammatory pain, the

upregulation of BH4 synthesis contributes to nociceptive signaling. By inhibiting SPR, SPRi3

reduces the overproduction of BH4, thereby attenuating pain signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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